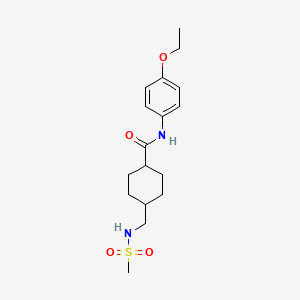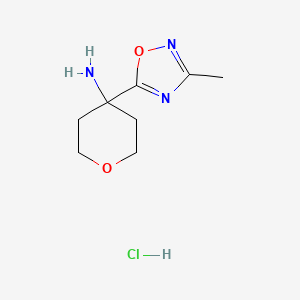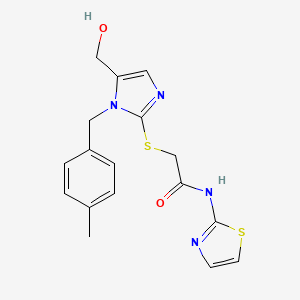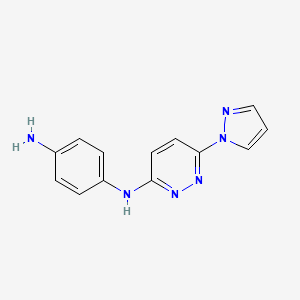
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a class of enzymes known as histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression, and their inhibition has been linked to a variety of therapeutic applications, including cancer treatment and neurodegenerative diseases.
Wirkmechanismus
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact and condensed chromatin structure, which can result in the repression of gene expression. By inhibiting HDACs, N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide can lead to the upregulation of genes that are involved in cell cycle arrest and apoptosis in cancer cells, as well as genes that are involved in neuroprotection.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide in lab experiments is its selectivity for HDACs. Unlike other HDAC inhibitors, N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide does not inhibit other classes of enzymes, which can lead to off-target effects. However, one of the limitations of using N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide. Another area of interest is the investigation of the effects of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide on other cellular processes, such as autophagy and DNA damage repair. Additionally, the potential use of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to yield 4-ethoxyphenylacetyl chloride. This intermediate is then reacted with cyclohexanone in the presence of sodium hydroxide to yield the corresponding cyclohexanone derivative. The final step involves the reaction of the cyclohexanone derivative with methylsulfonamidomethyl chloride in the presence of triethylamine to yield N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity, both in vitro and in vivo, by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-16-10-8-15(9-11-16)19-17(20)14-6-4-13(5-7-14)12-18-24(2,21)22/h8-11,13-14,18H,3-7,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSLFNTDBIOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCC(CC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)


![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)

